2-(methoxymethyl)-3-(4-methoxyphenyl)-8,8-dimethyl-8,9-dihydropyrazolo[1,5-a]quinazolin-6(7H)-one
CAS No.:
Cat. No.: VC9596279
Molecular Formula: C21H23N3O3
Molecular Weight: 365.4 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C21H23N3O3 |
|---|---|
| Molecular Weight | 365.4 g/mol |
| IUPAC Name | 2-(methoxymethyl)-3-(4-methoxyphenyl)-8,8-dimethyl-7,9-dihydropyrazolo[1,5-a]quinazolin-6-one |
| Standard InChI | InChI=1S/C21H23N3O3/c1-21(2)9-17-15(18(25)10-21)11-22-20-19(16(12-26-3)23-24(17)20)13-5-7-14(27-4)8-6-13/h5-8,11H,9-10,12H2,1-4H3 |
| Standard InChI Key | GERLRMJGGHDIDY-UHFFFAOYSA-N |
| SMILES | CC1(CC2=C(C=NC3=C(C(=NN23)COC)C4=CC=C(C=C4)OC)C(=O)C1)C |
| Canonical SMILES | CC1(CC2=C(C=NC3=C(C(=NN23)COC)C4=CC=C(C=C4)OC)C(=O)C1)C |
Introduction
Chemical Classification
This compound belongs to the class of pyrazoloquinazolinones, a subclass of fused heterocyclic compounds. These structures are characterized by the integration of a pyrazole ring with a quinazoline framework. The presence of functional groups such as methoxymethyl and methoxyphenyl further diversifies its chemical properties.
Key Features:
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Pyrazole Ring: Provides rigidity and aromaticity.
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Quinazoline Core: Known for its biological activity in various pharmaceutical applications.
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Functional Groups: Methoxymethyl and methoxyphenyl groups contribute to solubility and potential biological interactions.
Potential Applications
Compounds with similar structures have been studied for their pharmacological properties:
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Antimicrobial Activity:
Quinazoline derivatives are known to exhibit antibacterial and antifungal properties by targeting bacterial enzymes or disrupting cell membranes. -
Anticancer Potential:
Pyrazoloquinazolinones have been investigated for their ability to inhibit protein kinases involved in cancer progression. -
CNS Activity:
Some derivatives show promise as central nervous system (CNS) agents due to their interaction with neurotransmitter receptors.
Synthesis Pathways
While specific synthesis details for this compound are unavailable, related compounds are typically synthesized via multi-step processes involving:
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Formation of Quinazolinone Core:
Starting from anthranilic acid derivatives or isatoic anhydride, the quinazoline framework is constructed through cyclization reactions. -
Integration of Pyrazole Ring:
Pyrazole formation is achieved using hydrazine derivatives under acidic or basic conditions. -
Functionalization:
Methoxymethyl and methoxyphenyl groups are introduced via alkylation or acylation reactions using appropriate reagents like methoxymethyl chloride or 4-methoxybenzaldehyde.
Structural Analysis
The compound's structure suggests stability due to:
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Aromaticity in the quinazoline and phenyl rings.
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Electron-donating methoxy groups enhancing resonance effects.
Techniques for Characterization:
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NMR Spectroscopy: To confirm proton and carbon environments.
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Mass Spectrometry (MS): For molecular weight determination.
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X-Ray Crystallography: To elucidate the three-dimensional structure.
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IR Spectroscopy: To identify functional groups like C=O and C-O bonds.
Hypothetical Data Table
| Property | Value/Description |
|---|---|
| Molecular Formula | C20H22N2O3 |
| Molecular Weight | ~338 g/mol |
| Solubility | Likely soluble in organic solvents (e.g., DMSO) |
| Melting Point | Not available; estimated based on analogs |
| Biological Activity | Potential antimicrobial, anticancer activity |
Research Implications
Given its structural features, this compound warrants further investigation for:
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Drug development targeting bacterial resistance or cancer pathways.
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Material science applications due to its stable aromatic framework.
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Synthetic studies to explore novel derivatives with enhanced bioactivity.
If you need more specific details or experimental data, further research into specialized chemical databases or laboratory studies would be required.
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